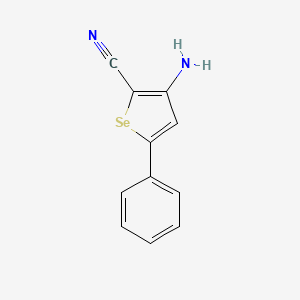
2-Cyano-3-amino-5-phenylselenophene
Cat. No. B8341397
M. Wt: 247.17 g/mol
InChI Key: XZBNYECWSWVAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08815879B2
Procedure details


The reaction of 3-chloro-3-phenylprop-2-enenitrile, sodium selenide and chloroacetonitrile as described earlier gave the product as a brown color solid (4.8 g, 53%), mp 162-164° C. (decomp). 1H NMR (400 MHz, CDCl3): δ 7.46-7.49 (2H, m), 7.37-7.39 (3H, m), 7.01 (1H, s), 4.55 (2H, br s).

Name
sodium selenide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Yield
53%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH:3][C:4]#[N:5].[Se-2:12].[Na+].[Na+].Cl[CH2:16][C:17]#[N:18]>>[NH2:5][C:4]1[CH:3]=[C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[Se:12][C:16]=1[C:17]#[N:18] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=CC#N)C1=CC=CC=C1
|
|
Name
|
sodium selenide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Se-2].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C([Se]C(=C1)C1=CC=CC=C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.8 g | |
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
